Welcome to the BenchChem Online Store!
molecular formula C9H13N5O2 B8790966 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine

2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine

Cat. No. B8790966
M. Wt: 223.23 g/mol
InChI Key: OAZQEHBBZOAQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07713994B2

Procedure details

A mixture of 2-(4-methyl-piperazin-1-yl)-5-nitro-pyrimidine (446 mg, 2 mmol), iron powder (432 mg, 7.6 mmol), acetic acid (0.884 mL, 14 mmol) in methanol (8 mL) is heated at 65 C for 2 h. It is worked up as before to yield 302 mg (78%) of the title compound. MS (ESI) m/z 194 (M+H)+1.
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
0.884 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
432 mg
Type
catalyst
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[N:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][N:9]=2)[CH2:4][CH2:3]1.C(O)(=O)C>CO.[Fe]>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]2[N:9]=[CH:10][C:11]([NH2:14])=[CH:12][N:13]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
446 mg
Type
reactant
Smiles
CN1CCN(CC1)C1=NC=C(C=N1)[N+](=O)[O-]
Name
Quantity
0.884 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Name
Quantity
432 mg
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 65 C for 2 h
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=NC=C(C=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 302 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.